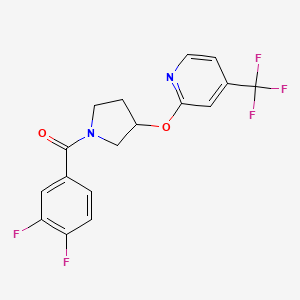

![molecular formula C18H14N2O2 B2383149 N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide CAS No. 25364-74-3](/img/structure/B2383149.png)

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

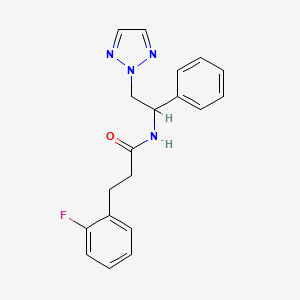

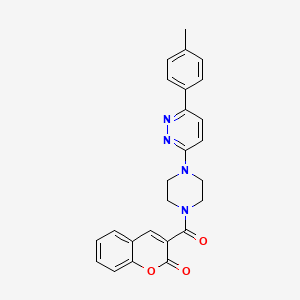

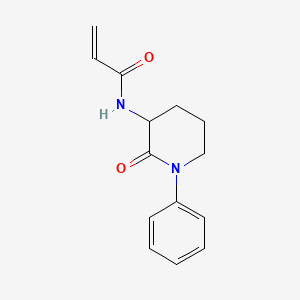

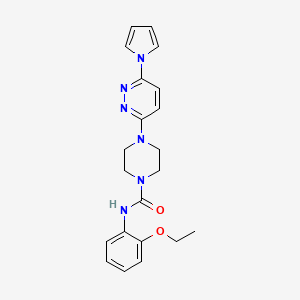

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide, commonly known as CAPE, is a natural compound found in propolis, a resinous material collected by honeybees from various plants. CAPE has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Antibacterial Activity

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide derivatives have been synthesized and studied for their potential antibacterial properties. For instance, derivatives like 4-Oxo-thiazolidines and 2-Oxo-azetidines have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structure and physicochemical parameters of these compounds play a crucial role in their antibacterial efficacy, with substituents at specific positions contributing positively to their activity. These findings indicate the potential of such derivatives in developing new antibacterial agents (Desai et al., 2008).

Anticancer Applications

Some N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide derivatives have also been evaluated for their anticancer activity. Novel diphenyl ethers designed and synthesized with this core structure have shown promising results against various cancer cell lines. For instance, certain compounds demonstrated significant antiproliferative activity and induced apoptosis in A-549 cell lines. These compounds also exhibited high affinity for the human fatty acid synthase target, highlighting their potential as anticancer agents (Khade et al., 2019).

Synthesis of Novel Derivatives

There is ongoing research in synthesizing novel derivatives of N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide to explore their potential applications. For example, 2-Cyano-N-(tetrahydrocarbazole)acetamide was used as a precursor for synthesizing new arylazocarbazole derivatives, indicating the versatility of this chemical structure in creating a variety of biologically active compounds. Such synthetic endeavors are crucial for developing new drugs and therapeutic agents (Fadda et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit key enzymes such asEGFR and VEGFR-2 , which are associated with the progression of certain types of cancer .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading toinhibition of enzyme activity . This interaction can result in changes at the molecular level, potentially affecting cell growth and proliferation.

Biochemical Pathways

Inhibition of enzymes like egfr and vegfr-2 can affect multiple pathways, including those involved incell growth, proliferation, and angiogenesis .

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Inhibition of key enzymes can lead toreduced cell growth and proliferation , potentially leading to a decrease in tumor size in the context of cancer .

Eigenschaften

IUPAC Name |

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-13(21)20-17-9-7-14(8-10-17)11-16(12-19)18(22)15-5-3-2-4-6-15/h2-11H,1H3,(H,20,21)/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMZZIOZHYPVPF-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)

![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)